An In-depth Technical Guide to 2-Pentylpropane-1,3-diol
An In-depth Technical Guide to 2-Pentylpropane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Pentylpropane-1,3-diol (CAS Number: 25462-23-1), a valuable chemical intermediate. This document collates its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and includes relevant safety information. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical and Physical Properties
2-Pentylpropane-1,3-diol, also known as 2-n-pentyl-1,3-propanediol, is a colorless liquid with a mild, sweet odor.[1] It is characterized by a propane-1,3-diol backbone with a pentyl group attached to the second carbon. This structure imparts both hydrophilic (from the diol group) and lipophilic (from the pentyl chain) characteristics, making it soluble in water and useful in a variety of applications.[1]
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 25462-23-1 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₈O₂ | [1][2][3][5] |
| Molecular Weight | 146.23 g/mol | [2][3] |
| IUPAC Name | 2-pentylpropane-1,3-diol | [1] |
| Synonyms | 2-n-Pentylpropane-1,3-diol, 1,1-Bis(hydroxymethyl)hexane | [1][6] |
| pKa (Predicted) | 14.55 ± 0.10 | [1][6] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless, transparent liquid | [1][2] |
| Boiling Point | 255.8 - 256.0 °C at 760 mmHg100 - 106 °C at 0.2 Torr | [6][7][8] |
| Density (Predicted) | 0.937 g/cm³ | [6][9] |
| Vapor Pressure (Predicted) | 0.00242 mmHg at 25°C | [1] |
| Refractive Index (Predicted) | 1.452 | [1] |
| Solubility | Soluble in water | [1] |
Synthesis of 2-Pentylpropane-1,3-diol
The synthesis of 2-Pentylpropane-1,3-diol is most commonly achieved through the reduction of diethyl pentylmalonate. This method provides a reliable and scalable route to the target diol.
Logical Workflow for Synthesis
Detailed Experimental Protocol
The following protocol is adapted from a similar procedure for the synthesis of 2-phenyl-1,3-propanediol by reduction of the corresponding diethyl malonate ester.[10]
Materials:
-
Diethyl pentylmalonate
-
Sodium borohydride (NaBH₄)
-
Absolute Ethanol
-
Sodium dihydrogen phosphate monohydrate (optional, as buffer)
-
10% Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reaction, extraction, and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl pentylmalonate in absolute ethanol. If a buffer is desired to control the pH, sodium dihydrogen phosphate monohydrate can be added at this stage.[10] Cool the mixture to between 5°C and 15°C using an ice bath.[10]
-
Reduction: Slowly add solid sodium borohydride to the cooled solution in portions, ensuring the temperature remains controlled.[10] Alternatively, a solution of sodium borohydride in a small amount of 0.2% NaOH solution can be added dropwise.[10]
-
Reaction Monitoring: Stir the mixture for several hours at a low temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting ester.
-
Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of a 10% HCl solution until the effervescence ceases.[10]
-
Solvent Removal: Remove the ethanol from the reaction mixture by rotary evaporation.[10]
-
Extraction: Add water to the residue and extract the aqueous layer multiple times with ethyl acetate.[10] Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-Pentylpropane-1,3-diol can be purified by vacuum distillation to obtain a colorless, pure liquid.
Safety and Handling
According to available safety data sheets, 2-Pentylpropane-1,3-diol is not classified as a hazardous substance.[8] However, standard laboratory safety precautions should always be observed.
Table 3: Hazard and Precautionary Information
| Aspect | Recommendation | Source(s) |
| Health Hazards | The product is not considered to be hazardous to health at its given concentration. | [8] |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [8] |
| Skin Contact | Wash off immediately with plenty of water. | [8] |
| Inhalation | Move to fresh air. | [8] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. | [8] |
| Fire Fighting | Use extinguishing measures appropriate for the local circumstances and surrounding environment. | [8] |
| Storage | Store sealed in a dry place at room temperature. | [1][6] |
Applications
2-Pentylpropane-1,3-diol is utilized in several industrial and commercial applications:
-
Polymers and Resins: It can be used as a plasticizer and solvent in the production of various polymers.[1]
-
Personal Care Products: Due to its humectant properties, it is incorporated into cosmetics, moisturizers, and lotions to help retain skin moisture.[1]
-
Chemical Intermediate: It serves as a building block for the synthesis of other, more complex molecules in the pharmaceutical and chemical industries.
References
- 1. Page loading... [guidechem.com]
- 2. Electronics materials,CAS#:25462-23-1,2-正戊基-1,3-丙二醇,2-pentylpropane-1,3-diol [en.chemfish.com]
- 3. scbt.com [scbt.com]
- 4. 2-N-PENTYLPROPANE-1,3-DIOL | 25462-23-1 [chemicalbook.com]
- 5. 1pchem.com [1pchem.com]
- 6. 2-N-PENTYLPROPANE-1,3-DIOL | 25462-23-1 [amp.chemicalbook.com]
- 7. 2-n-pentylpropane-1,3-diol, CasNo.25462-23-1 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
